molecular formula C10H12O4 B13861288 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C

4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C

Cat. No.: B13861288
M. Wt: 197.19 g/mol
InChI Key: QWQRYWWOQOUPQQ-PTQBSOBMSA-N
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Description

4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is a carbon-13 labeled compound used primarily in nuclear magnetic resonance (NMR) spectroscopy. The carbon-13 isotope is a stable isotope of carbon, which makes it particularly useful for tracing and studying molecular structures and reactions in various scientific fields. This compound is a derivative of benzaldehyde, featuring methoxymethyloxy and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is through the use of 13C-labeled precursors. For instance, 13C-labeled methanol can be used to introduce the carbon-13 isotope into the methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the incorporation of the isotope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of 13C-labeled precursors in a controlled environment allows for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxymethyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products

    Oxidation: 4-(Methoxymethyloxy)-3-methoxybenzoic acid

    Reduction: 4-(Methoxymethyloxy)-3-methoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular processes.

    Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is primarily related to its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, allowing researchers to track the compound’s behavior and interactions at the molecular level. This enables the elucidation of molecular structures, reaction pathways, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.

    3-Methoxybenzaldehyde: Lacks the methoxymethyloxy group and carbon-13 labeling.

    4-(Methoxymethyloxy)-3-methoxybenzaldehyde: Similar structure but without the carbon-13 isotope.

Uniqueness

4-(Methoxymethyloxy)-3-methoxybenzaldehyde-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and other analytical techniques. The combination of methoxymethyloxy and methoxy functional groups further enhances its chemical properties and reactivity, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

197.19 g/mol

IUPAC Name

3-methoxy-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3/i6+1

InChI Key

QWQRYWWOQOUPQQ-PTQBSOBMSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)[13CH]=O)OC

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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